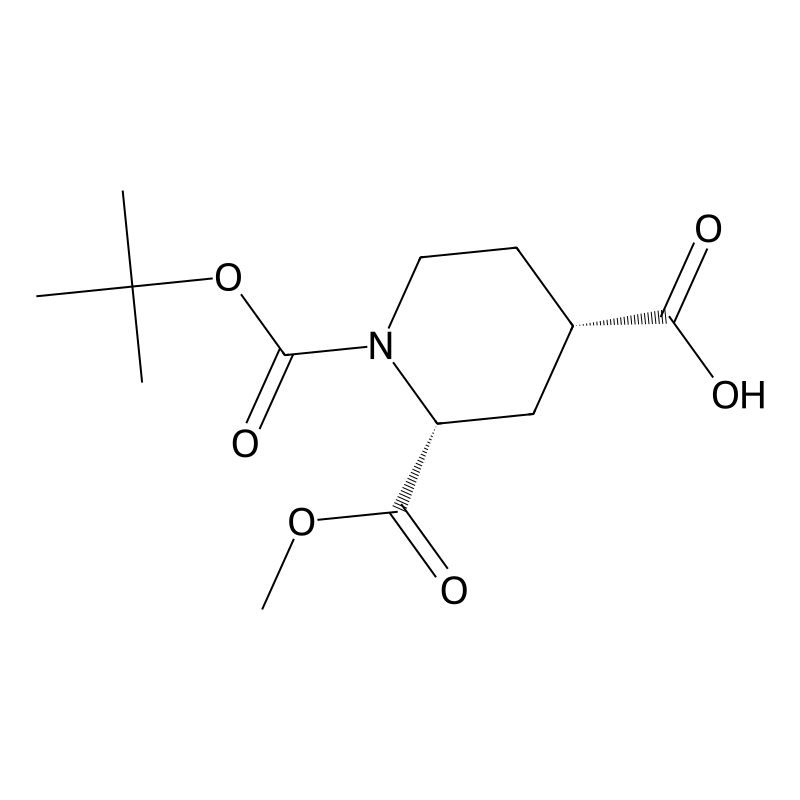

(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its specific stereochemistry and functional groups. The compound has the molecular formula and a molecular weight of approximately 245.28 g/mol. It features a piperidine ring with tert-butoxycarbonyl and methoxycarbonyl substituents, which contribute to its chemical reactivity and biological activity. This compound is often used in the synthesis of pharmaceuticals and bioactive molecules due to its unique structural properties.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amine functionality can react with carboxylic acids or their derivatives to form amides.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the amine functionality for further reactions.

These reactions make (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid a versatile intermediate in organic synthesis.

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis techniques:

- Formation of the Piperidine Ring: Starting from suitable precursors, a piperidine ring is constructed through cyclization reactions.

- Introduction of Functional Groups: The tert-butoxycarbonyl and methoxycarbonyl groups are introduced via acylation reactions.

- Carboxylic Acid Formation: The final step often involves oxidation or hydrolysis to introduce the carboxylic acid functionality.

Various synthetic pathways may be employed depending on the desired purity and yield.

(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid finds applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of drug candidates.

- Chemical Research: Used in studies exploring new synthetic methodologies or biological evaluations.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Interaction studies focus on how this compound and its derivatives interact with biological systems. Key areas include:

- Receptor Binding Studies: Investigating how the compound interacts with specific receptors to determine its pharmacological profile.

- Enzyme Inhibition Assays: Assessing the inhibitory effects on enzymes that are relevant in disease pathways.

- Cell Culture Experiments: Evaluating cytotoxicity and cellular uptake mechanisms in various cell lines.

These studies help elucidate the potential therapeutic roles of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid.

Several compounds share structural similarities with (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 102195-79-9 | Contains hydroxyl groups; used in similar applications |

| (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 1218998-83-4 | Similar stereochemistry; potential for different biological activity |

| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | Lacks methoxy group; simpler structure but similar reactivity |

These compounds highlight the uniqueness of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid through its specific functional groups and stereochemistry, which may enhance its reactivity and biological activity compared to others.